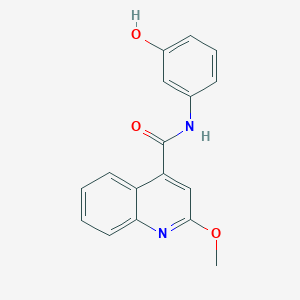

2-(4-biphenylyloxy)-N-(2-phenylethyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-biphenylyloxy)-N-(2-phenylethyl)acetamide, also known as BPPA, is a chemical compound that has been widely used in scientific research for its unique properties. BPPA is a non-steroidal anti-inflammatory drug (NSAID) that has been shown to have anti-inflammatory and analgesic effects.

Scientific Research Applications

Synthesis and Chemical Properties

Research has been conducted on the synthesis and chemical properties of compounds related to 2-(4-Biphenylyloxy)-N-(2-Phenylethyl)acetamide. For instance, studies on chemoselective acetylation of 2-aminophenol using immobilized lipase have provided insights into optimizing processes for synthesizing similar acetamide derivatives, which are intermediates in antimalarial drug synthesis (Magadum & Yadav, 2018). Another study on the silylated derivatives of N-(2-hydroxyphenyl)acetamide highlights the structural modifications and potential applications of related compounds in developing new materials or drugs (Nikonov et al., 2016).

Anticancer and Antimicrobial Applications

Research on the synthesis, structure, and molecular docking analysis of an anticancer drug of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide has shown potential anticancer activity, highlighting the therapeutic applications of similar acetamide compounds (Sharma et al., 2018). Additionally, a study on the anticancer, anti-inflammatory, and analgesic activities of synthesized 2-(substituted phenoxy) acetamide derivatives further demonstrates the wide range of potential medicinal applications of these compounds (Rani et al., 2014).

Environmental and Analytical Applications

In the context of environmental science, the degradation of acetaminophen, a compound related to 2-(4-Biphenylyloxy)-N-(2-Phenylethyl)acetamide, has been studied to understand the processes involved in the removal of pharmaceutical contaminants from water. For instance, the use of high-active amorphous Co(OH)2 nanocages as a peroxymonosulfate activator for boosting acetaminophen degradation showcases innovative approaches to treating water contaminated with pharmaceuticals (Qi et al., 2020).

Material Science and Technology

Studies on the solvatochromism of heteroaromatic compounds and the effect of hydrogen bonding on the IR spectrum and dipole moment of related acetamide compounds in solution provide valuable insights into the interactions and properties of these materials, which could be relevant for the development of new sensors or materials (Krivoruchka et al., 2004).

properties

IUPAC Name |

N-(2-phenylethyl)-2-(4-phenylphenoxy)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21NO2/c24-22(23-16-15-18-7-3-1-4-8-18)17-25-21-13-11-20(12-14-21)19-9-5-2-6-10-19/h1-14H,15-17H2,(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VURFUWAPCRXEDF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCNC(=O)COC2=CC=C(C=C2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-phenylethyl)-2-(4-phenylphenoxy)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[4-(2-ethylbutanoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyrimidine](/img/structure/B5555438.png)

![4-[(4-tert-butylbenzylidene)amino]-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5555446.png)

![{[3-(4-isopropylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}malononitrile](/img/structure/B5555454.png)

![N-({1-[2-(2-fluorophenyl)ethyl]piperidin-3-yl}methyl)-N-methyl-N'-phenylethanediamide](/img/structure/B5555464.png)

![5-ethyl-2-[4-(2-oxo-2-pyrrolidin-1-ylethyl)piperazin-1-yl]pyrimidine](/img/structure/B5555472.png)

![5-ethyl-4,6-dimethyl-2-[(4-methylbenzyl)thio]nicotinonitrile](/img/structure/B5555495.png)

![N,N-dimethyl-2-[(4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetamide](/img/structure/B5555535.png)

![N-{[(2-furylmethyl)amino]carbonothioyl}-2-methylbenzamide](/img/structure/B5555546.png)

![1-[(4-methoxyphenyl)sulfonyl]-N-[2-methyl-3-(1-pyrrolidinyl)propyl]-3-piperidinecarboxamide](/img/structure/B5555553.png)

![2-{[1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]carbonyl}-1,2,3,4-tetrahydroisoquinolin-4-ol](/img/structure/B5555556.png)

![2-ethoxy-4-{2-[(2-nitrophenoxy)acetyl]carbonohydrazonoyl}phenyl 2-thiophenecarboxylate](/img/structure/B5555565.png)